![molecular formula C24H22BrClN4O2S2 B2860619 N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide CAS No. 338794-27-7](/img/structure/B2860619.png)
N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C24H22BrClN4O2S2 and a molecular weight of 577.94408 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C24H22BrClN4O2S2. It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds containing the 1,2,4-triazole ring are known to exhibit significant antibacterial activity . This suggests that this compound may also have potential as an antibacterial agent.Scientific Research Applications
Antibacterial and Antifungal Properties
The synthesis of sulfanilamide-derived 1,2,3-triazoles, including compounds structurally similar to the one , has shown significant promise in antibacterial and antifungal applications. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing that some possess promising antibacterial potency against various strains, excluding Candida albicans and Candida mycoderma. This indicates potential applications in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).
Photodynamic Therapy for Cancer Treatment
Research into the photophysical and photochemical properties of certain compounds, including those with benzenesulfonamide derivatives, has revealed their potential in photodynamic therapy (PDT) for cancer treatment. The compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. This underscores their potential application as Type II photosensitizers in treating cancer, highlighting the role of such compounds in innovative cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrase Isozymes
Sulfonamide derivatives incorporating 1,2,4-triazine moieties have been explored for their inhibitory effects on carbonic anhydrase (CA) isozymes, including cytosolic and tumor-associated isozymes. These compounds show selective inhibition towards CA isozymes, which are relevant in physiological and pathological processes, including tumorigenesis. This suggests their potential application in developing novel unconventional anticancer strategies, especially targeting hypoxic tumor areas characterized by high CA IX expression (Garaj et al., 2004).
Antiproliferative Activity Against Cancer Cell Lines
The design and evaluation of sulfanilamide-1,2,3-triazole hybrids have demonstrated moderate to potent antiproliferative activity against selected cancer cell lines. This includes the discovery of compounds with significant inhibitory effects on cancer cell proliferation and the potential to inhibit tubulin polymerization, crucial for cell division. These findings suggest the application of these compounds in developing antiproliferative agents for cancer treatment (Fu et al., 2017).
Future Directions
The future research directions for this compound could involve exploring its potential antibacterial properties, given the known activity of 1,2,4-triazoles . Additionally, further studies could be conducted to determine its physical and chemical properties, safety profile, and potential applications in various fields.
properties
IUPAC Name |
N-[1-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrClN4O2S2/c1-30-23(27-28-24(30)33-16-18-7-9-19(25)10-8-18)22(15-17-5-3-2-4-6-17)29-34(31,32)21-13-11-20(26)12-14-21/h2-14,22,29H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHWHPQVWJXEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.